molecular formula C10H7ClN2OS B13889373 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride CAS No. 62529-67-3

4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride

Cat. No.: B13889373
CAS No.: 62529-67-3
M. Wt: 238.69 g/mol
InChI Key: NSKIGUHWLDRNQL-UHFFFAOYSA-N
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Description

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS/c1-6-8(9(11)14)15-10(13-6)7-3-2-4-12-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKIGUHWLDRNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634437
Record name 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62529-67-3
Record name 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide generates a nitrile intermediate, which is further reacted with sodium and ammonium chloride in ethanol to produce the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This reaction is common due to the presence of the carbonyl chloride group, which is highly reactive towards nucleophiles.

    Oxidation and reduction: The thiazole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing agents: Like 3-chloroperoxybenzoic acid for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a sulfoxide or sulfone.

Scientific Research Applications

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride is unique due to the combination of the pyridine and thiazole rings, which confer specific chemical and biological properties. This makes it a valuable compound for the development of new drugs and other applications in scientific research.

Biological Activity

4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that combines thiazole and pyridine rings, making it of significant interest in medicinal chemistry. Its structure includes a carbonyl chloride functional group, which enhances its reactivity and potential biological activities. The molecular formula is C10H8ClN2OSC_{10}H_{8}ClN_{2}OS with a molecular weight of approximately 275.147 g/mol .

This compound exhibits various chemical properties that are crucial for its biological activity:

  • Nucleophilic Substitution : The carbonyl chloride group is highly reactive towards nucleophiles, allowing for diverse synthetic applications.
  • Oxidation and Reduction : The thiazole and pyridine rings can undergo oxidation and reduction reactions, contributing to its reactivity.
  • Cyclization : It can participate in cyclization reactions to form more complex structures .

Biological Activity

Research indicates that compounds containing thiazole and pyridine moieties exhibit a wide range of biological activities. Specifically, 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole derivatives have shown potential in several areas:

Anticancer Activity

Studies have demonstrated that thiazole derivatives can act as potent anticancer agents. For instance:

  • A series of thiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Notably, compounds with structural similarities to 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride exhibited moderate to high antiproliferative effects .
  • Mechanistic studies revealed that these compounds could inhibit tubulin polymerization, disrupting microtubule dynamics, which is crucial for cancer cell division .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Thiazole-containing compounds have shown effectiveness against various bacterial strains. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride is influenced by its structural features:

Compound NameMolecular FormulaKey Features
4-Methyl-2-(pyridin-2-yl)-1,3-thiazole-5-carbonyl chlorideC10H8ClN2OSSubstituted at the 2-position with pyridine
4-MethylthiazoleC5H6N2SSimpler structure without pyridine
Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylateC12H12N2O2SContains an ester functional group
4-Methylthiazole-5-carboxylic acidC6H6N2O2SContains a carboxylic acid instead of carbonyl chloride

The presence of different substituents significantly influences the biological activities of these compounds. For example, the methyl group at the 4-position can enhance anticancer activity by modulating electronic properties .

Case Studies

Several studies have highlighted the biological potential of thiazole derivatives:

  • Antitumor Agents : A study demonstrated that specific thiazole derivatives exhibited IC50 values below those of standard chemotherapeutics like doxorubicin against various cancer cell lines .
  • Anticonvulsant Activity : Some thiazoles have shown promise as anticonvulsants, with specific analogues demonstrating significant protective effects in animal models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride, and how are intermediates validated?

  • Methodological Answer : The compound is typically synthesized via acylation of the corresponding carboxylic acid using thionyl chloride (SOCl₂). For example, analogous pyrazolecarbonyl chlorides are prepared by refluxing the carboxylic acid precursor with SOCl₂ for 8 hours, followed by solvent removal under reduced pressure . Intermediates are validated using FTIR (to confirm C=O and C-Cl stretches) and ¹H/¹³C NMR (to verify the absence of hydroxyl protons and presence of acyl chloride functionality). Elemental analysis (C, H, N, S) is critical to confirm purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • FTIR : A strong absorption band at ~1750–1780 cm⁻¹ for the carbonyl chloride (C=O stretch) and ~550–600 cm⁻¹ for C-Cl .
  • NMR : ¹H NMR should show the pyridinyl proton signals (δ 7.3–8.8 ppm) and thiazole methyl group (δ ~2.5 ppm). ¹³C NMR will highlight the carbonyl carbon at δ ~160–170 ppm .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry or stereoelectronic effects, as demonstrated for structurally related thiazole derivatives .

Q. How can researchers safely handle this compound given its reactivity as an acyl chloride?

  • Methodological Answer : Use anhydrous conditions under inert gas (N₂/Ar) to prevent hydrolysis. Reactivity with nucleophiles (e.g., amines, alcohols) requires controlled addition rates and low temperatures (0–5°C). Post-reaction quenching with ice-cold water or saturated NaHCO₃ is recommended to neutralize excess SOCl₂ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model charge distribution, frontier molecular orbitals (HOMO/LUMO), and transition states. For instance, the electrophilicity of the carbonyl carbon can be quantified using Fukui indices, while steric maps of the pyridinyl-thiazole scaffold may explain regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in synthetic yields when scaling up reactions?

  • Methodological Answer : Yield discrepancies often arise from solvent purity, catalyst aging, or temperature gradients. Systematic optimization using Design of Experiments (DoE) is advised. For example, varying catalyst loading (e.g., K₂CO₃ vs. Cs₂CO₃) or solvent polarity (DMF vs. THF) in nucleophilic substitutions can identify critical factors . Parallel microscale reactions (e.g., 0.1 mmol scale) minimize resource waste during troubleshooting.

Q. How does the pyridinyl-thiazole scaffold influence stability under long-term storage, and what analytical methods detect degradation products?

  • Methodological Answer : The electron-deficient pyridinyl ring may sensitize the compound to photodegradation. Accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring can identify hydrolysis products (e.g., carboxylic acid). Lyophilization or storage under desiccated conditions (-20°C) is recommended .

Q. What mechanistic insights explain unexpected byproducts in amide bond formation using this acyl chloride?

  • Methodological Answer : Competing pathways (e.g., Schotten-Baumann vs. Steglich conditions) may lead to over-acylation or dimerization. LC-MS and 2D NMR (e.g., HSQC) can characterize byproducts. For example, excess acyl chloride may react with tertiary amines (e.g., Et₃N) to form iminium intermediates, which can be suppressed using milder bases (e.g., DIPEA) .

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